molecular formula C11H14N2O5 B6149307 tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate CAS No. 1823258-42-9

tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate

Cat. No. B6149307
CAS RN: 1823258-42-9
M. Wt: 254.2
InChI Key:
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Description

Tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate (TBNPC) is an organic compound that is widely used in laboratory experiments. It is a derivative of carbamate and is typically used as a reagent or catalyst in a variety of chemical reactions. TBNPC has been used in a variety of scientific research applications, including drug development, drug delivery, and biochemistry.

Scientific Research Applications

Tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate has been used in a variety of scientific research applications. It has been used as a reagent or catalyst in organic synthesis, as a substrate in enzyme assays, and as a stabilizing agent in drug delivery systems. It has also been used as a model compound for studying the mechanism of action of drugs and for investigating the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate is not fully understood. However, it is believed to act as a substrate for enzymes, and it is thought to interact with the active sites of enzymes to form a covalent bond. This bond can then be broken down by the enzyme, resulting in the release of the active compound. Additionally, tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate is believed to interact with other molecules in the cell, including proteins, lipids, and nucleic acids. These interactions may lead to changes in the structure and/or function of the molecules, which could lead to changes in the biochemical and physiological effects of the drug.
Biochemical and Physiological Effects
tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as the activity of enzymes involved in the synthesis of proteins and lipids. Additionally, it has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. Finally, it has been found to have anti-inflammatory and analgesic effects.

Advantages and Limitations for Lab Experiments

The use of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that it is relatively inexpensive and easy to obtain. Additionally, it is relatively stable and can be used in a variety of reactions. However, there are some limitations to its use. For example, it can be toxic and can cause irritation to the skin and eyes. Additionally, it can be difficult to remove from the reaction mixture, which can lead to contamination of the product.

Future Directions

The potential future directions for tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate are numerous. One potential direction is the development of new methods for synthesizing tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate, as well as new methods for using it in laboratory experiments. Additionally, further research is needed to better understand the mechanism of action of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate and its biochemical and physiological effects. Finally, further research is needed to develop new drug delivery systems based on tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate.

Synthesis Methods

Tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate can be synthesized using a variety of methods. The most common method is the reaction of tert-butyl alcohol with 3-hydroxy-2-nitrophenylcarbamate. This reaction is typically carried out in aqueous solution with catalytic amounts of an acid, such as hydrochloric acid or sulfuric acid. The reaction proceeds by the nucleophilic addition of the alcohol to the carbamate, resulting in the formation of tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate. The product can then be isolated by extraction with an organic solvent, such as dichloromethane, and purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate involves the reaction of tert-butyl N-(2-chloroethyl)carbamate with 3-hydroxy-2-nitrophenol in the presence of a base.", "Starting Materials": [ "tert-butyl N-(2-chloroethyl)carbamate", "3-hydroxy-2-nitrophenol", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add tert-butyl N-(2-chloroethyl)carbamate to a reaction flask", "Add 3-hydroxy-2-nitrophenol to the reaction flask", "Add base to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool", "Extract the product with a suitable solvent", "Purify the product by recrystallization or chromatography" ] }

CAS RN

1823258-42-9

Product Name

tert-butyl N-(3-hydroxy-2-nitrophenyl)carbamate

Molecular Formula

C11H14N2O5

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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